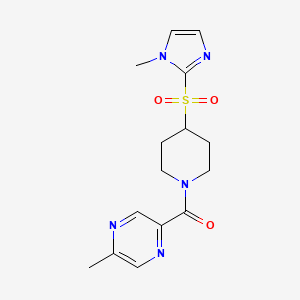

![molecular formula C10H18ClN3 B2577985 2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride CAS No. 2193059-53-7](/img/structure/B2577985.png)

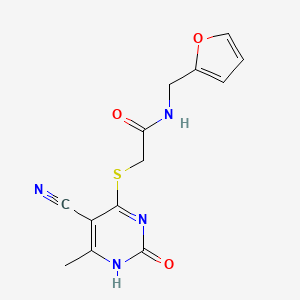

2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrrolopyrazine, a biologically active scaffold, contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives involves various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation .

Chemical Reactions Analysis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It has shown reactivity in various synthetic methods .

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Medicinal Chemistry Applications

The compound 2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride is part of a broader class of compounds with significant applications in medicinal chemistry. Imidazo[1,2-b]pyridazine scaffolds, similar in structure, have been extensively studied for their potential therapeutic applications. These compounds are recognized for their versatility in drug design and synthesis, particularly as kinase inhibitors like ponatinib. Such scaffolds have encouraged the exploration of new derivatives for various medicinal applications, underscoring their importance in structure-activity relationship (SAR) studies (Amanda Garrido et al., 2021).

Heterocyclic N-Oxide Derivatives and Organic Synthesis

Heterocyclic N-oxide derivatives, encompassing compounds like those synthesized from pyrazine, have shown a broad range of functionalities. These compounds are pivotal in organic synthesis, catalysis, and pharmaceutical applications, including acting as intermediates for metal complexes and designing catalysts. Their significant biological relevance has been demonstrated through various pharmacological activities, highlighting their potential in drug development (Dongli Li et al., 2019).

Pyrazoline Derivatives in Drug Synthesis

Pyrazoline derivatives, closely related to the chemical structure , have been recognized for their wide-ranging biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The synthesis of these compounds often involves multi-component reactions (MCRs), highlighting their significance in creating bioactive molecules for therapeutic use. Their role as pharmacophores in drug discovery further underscores the versatility and potential of these heterocyclic compounds in medicinal chemistry (A. M. Dar & Shamsuzzaman, 2015).

Recent Advances and Patent Reviews

Recent reviews and patent analyses have shed light on the diverse pharmacological properties of pyrazine derivatives, including those related to the compound of interest. These studies have contributed to a better understanding of their potential in addressing various health conditions, further validating the significance of such compounds in pharmaceutical research and development (S. Ferreira & C. Kaiser, 2012).

Zukünftige Richtungen

Wirkmechanismus

Mode of Action

It is known that imidazo[1,2-a]pyrazines can undergo radical reactions for direct functionalization . This suggests that the compound may interact with its targets through radical reactions, but more research is needed to confirm this.

Biochemical Pathways

Imidazo[1,2-a]pyrazines are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry , suggesting that they may interact with multiple biochemical pathways

Eigenschaften

IUPAC Name |

2-butan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3.ClH/c1-3-8(2)9-7-13-5-4-11-6-10(13)12-9;/h7-8,11H,3-6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWBPRBMLRITRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CN2CCNCC2=N1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclohexyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B2577903.png)

![7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B2577904.png)

![Phenyl 6-[(benzylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate](/img/structure/B2577906.png)

![N-[(E)-3-Methylsulfonylprop-2-enyl]-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide](/img/structure/B2577914.png)

![6-chloro-3-[(Z)-(2-fluorophenyl)methylidene]-2H-thiochromen-4-one](/img/structure/B2577915.png)

![2,2-Difluoro-6-oxaspiro[3.4]octane-7-carboxylic acid](/img/structure/B2577920.png)

![furan-2-yl(7-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)methanone](/img/structure/B2577923.png)